molecular formula C32H24ClN5O4 B11433038 N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11433038
M. Wt: 578.0 g/mol
InChI Key: GKAHJILTNNSALH-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of multiple functional groups, including chlorobenzyl, dioxo, pyrido[1,2-a]pyrimidin, and quinazolin moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Quinazolin Core: Starting from an appropriate aniline derivative, the quinazolin core can be synthesized through cyclization reactions.

    Introduction of the Pyrido[1,2-a]pyrimidin Moiety: This step may involve the condensation of the quinazolin intermediate with a pyrido[1,2-a]pyrimidin derivative.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolin oxides, while reduction may produce quinazolin amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or antibacterial activities.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2-chlorobenzyl)-4-((2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation into nucleic acids to disrupt replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of functional groups in “This compound” may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C32H24ClN5O4

Molecular Weight

578.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[[2,4-dioxo-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]quinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C32H24ClN5O4/c33-26-9-3-1-7-23(26)18-34-30(40)22-14-12-21(13-15-22)19-38-31(41)25-8-2-4-10-27(25)37(32(38)42)20-24-17-29(39)36-16-6-5-11-28(36)35-24/h1-17H,18-20H2,(H,34,40)

InChI Key

GKAHJILTNNSALH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=O)N6C=CC=CC6=N5)Cl

Origin of Product

United States

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